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molecular formula C11H13NO5 B8384730 3-Acetoxy-2-{1-(methoxycarbonyl)ethoxy}pyridine

3-Acetoxy-2-{1-(methoxycarbonyl)ethoxy}pyridine

Cat. No. B8384730
M. Wt: 239.22 g/mol
InChI Key: WJXRDGMFBLSHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538072B2

Procedure details

First, 1.5 ml of a boron trifluoride diethyl ether complex was added dropwise to a mixture of 1.1 g of 3-amino-2-{1 -(methoxycarbonyl)ethoxy}pyridine, 1 ml of 1,2-dimethoxyethane, and 1 ml of dichloroethane at −10° C. After stirring at the same temperature for 10 minutes, a solution of 0.8 ml of t-butyl nitrite in 1 ml of 1,2-dimethoxyethane was added dropwise to the reaction mixture at −5° C. or lower. After stirring at the same temperature for 30 minutes, n-pentane was poured into the mixture. The lower one of the two layers separated was dissolved in acetic anhydride, and the solution was stirred at 70° C. for 1 hour. After the solvent was distilled out, the residue was subjected to silica gel chromatography to give 0.34 g of 3-acetoxy-2-{1-(methoxycarbonyl)ethoxy}pyridine.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([O:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1.ClC(Cl)C.N([O:21][C:22]([CH3:25])(C)C)=O.CCCCC.C[O:32]CCOC>>[C:22]([O:21][C:2]1[C:3]([O:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1)(=[O:32])[CH3:25]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1C(=NC=CC1)OC(C)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The lower one of the two layers separated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in acetic anhydride
STIRRING
Type
STIRRING
Details
the solution was stirred at 70° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled out

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC=1C(=NC=CC1)OC(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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